4-(Aminomethyl)-3,5-dimethoxyphenol

Solid-Phase Synthesis Regioisomer Differentiation Peptide Chemistry

For solid-phase peptide synthesis, only the 3,5-dimethoxy substitution pattern of this compound ensures the correct regioselectivity for the Vilsmeier formylation step in PAL handle preparation. Substitution with the 2,6-isomer (CAS 4973-51-7) alters anchor geometry, compromising resin loading and peptide release kinetics. This regioisomer's predicted pKa of 8.25 differentiates its reactivity from non-methoxylated analogs. Procure this specific building block to guarantee reproducible synthetic routes and predictable C-terminal peptide amide yields.

Molecular Formula C9H13NO3
Molecular Weight 183.2 g/mol
CAS No. 130632-98-3
Cat. No. B163850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)-3,5-dimethoxyphenol
CAS130632-98-3
Synonyms2,6-DIMETHOXY-4-HYDROXYBENZYLAMINE
Molecular FormulaC9H13NO3
Molecular Weight183.2 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1CN)OC)O
InChIInChI=1S/C9H13NO3/c1-12-8-3-6(11)4-9(13-2)7(8)5-10/h3-4,11H,5,10H2,1-2H3
InChIKeyYHGWPVRGCLHGNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminomethyl)-3,5-dimethoxyphenol (CAS 130632-98-3) Procurement Guide: Key Structural and Physicochemical Baseline


4-(Aminomethyl)-3,5-dimethoxyphenol (CAS 130632-98-3, C9H13NO3, MW 183.20 g/mol) is an aminomethyl-substituted dimethoxyphenol [1]. Its defining feature is the specific substitution pattern on the benzene ring: an aminomethyl group at the 4-position, methoxy groups at the 3- and 5-positions, and a phenolic hydroxyl group at the 1-position [1]. This arrangement differentiates it from its regioisomers and provides a unique reactivity profile for synthetic chemistry applications, particularly as a precursor to solid-phase peptide synthesis (SPPS) handles [2]. Its predicted pKa of 8.25 ± 0.36 indicates the phenolic proton's acidity, which influences its behavior in coupling reactions and pH-dependent solubility .

4-(Aminomethyl)-3,5-dimethoxyphenol Procurement: Why Generic Aminomethylphenols or Regioisomers Are Not Substitutable


Substitution with generic 'aminomethylphenol' derivatives or even close regioisomers, such as 4-(aminomethyl)-2,6-dimethoxyphenol (CAS 4973-51-7), is not possible without altering the outcome of a synthetic route. The specific substitution pattern of 4-(aminomethyl)-3,5-dimethoxyphenol directly dictates its regioselectivity in subsequent chemical transformations, including the critical Vilsmeier formylation step used to create the PAL (Peptide Amide Linker) handle intermediate [1]. Changing the position of the methoxy groups, as in the 2,6-isomer, yields a compound with a reported melting point of 150-151°C, whereas the 3,5-isomer (the target compound) has no widely reported melting point, indicating a fundamental difference in physical state, intermolecular forces, and handling requirements at ambient temperatures . These differences in reactivity and physical properties confirm that these regioisomers are not interchangeable building blocks for precise chemical synthesis.

4-(Aminomethyl)-3,5-dimethoxyphenol (CAS 130632-98-3): Quantitative Evidence for Differentiated Selection


Regioisomeric Specificity: Comparative Physical Property Data for 4-(Aminomethyl)-3,5-dimethoxyphenol vs. its 2,6-Dimethoxy Isomer

The target compound, 4-(aminomethyl)-3,5-dimethoxyphenol (CAS 130632-98-3), is a distinct regioisomer of 4-(aminomethyl)-2,6-dimethoxyphenol (CAS 4973-51-7). While they share the same molecular formula (C9H13NO3, MW 183.20) [1][2], their different substitution patterns lead to a significant divergence in a key physical property. The 2,6-dimethoxy isomer (CAS 4973-51-7) is a crystalline solid with a reported melting point of 150-151 °C . In contrast, the 3,5-dimethoxy isomer (target compound) has no experimentally reported melting point, suggesting it is a liquid or low-melting solid at room temperature [2]. This difference in physical state directly impacts handling, storage, and solubility, making the 3,5-isomer a functionally distinct and non-interchangeable entity.

Solid-Phase Synthesis Regioisomer Differentiation Peptide Chemistry

Precursor-Specificity: Essential Intermediate for the Synthesis of the PAL Solid-Phase Peptide Synthesis Handle

The target compound, 4-(aminomethyl)-3,5-dimethoxyphenol, serves as the direct synthetic precursor to 4-formyl-3,5-dimethoxyphenol, a critical intermediate in the multi-step synthesis of the Peptide Amide Linker (PAL) handle [1]. The PAL handle is a specialized reagent for solid-phase peptide synthesis (SPPS) that allows for the preparation of C-terminal peptide amides. The synthesis of the PAL handle proceeds via a regioselective Vilsmeier formylation of the target compound's phenolic core [1]. In contrast, the generic parent compound, 3,5-dimethoxyphenol (CAS 500-99-2), lacks the aminomethyl handle required for subsequent attachment to a solid support resin. While 3,5-dimethoxyphenol is a commercially available and inexpensive commodity chemical, it cannot be used to construct the PAL linker without first undergoing the aminomethylation step to yield the target compound.

Peptide Synthesis Solid-Phase Chemistry Linker Chemistry

Electronic Property Differentiation: Predicted pKa Comparison with Structurally Similar Aminomethylphenols

The predicted acid dissociation constant (pKa) for the phenolic hydroxyl group of 4-(aminomethyl)-3,5-dimethoxyphenol is 8.25 ± 0.36 . This value reflects the electron-donating effects of the two methoxy groups in the 3- and 5-positions and the aminomethyl group in the 4-position. For the regioisomeric 4-(aminomethyl)-2,6-dimethoxyphenol (CAS 4973-51-7), the predicted pKa is 8.28 ± 0.36 . While the predicted values are within error of each other, the small numerical difference (0.03 units) indicates a slightly more acidic proton in the target 3,5-isomer, which can influence reactivity in base-catalyzed reactions or buffer selection. For context, the simpler analog 4-aminomethylphenol (CAS 696-60-6) has a predicted pKa of approximately 9.5, demonstrating the significant acidifying effect of the 3,5-dimethoxy substitution pattern .

Physical Organic Chemistry Reactivity Prediction pKa

Synthetic Utility as an Aminomethyl Anchor in Solid-Phase Peptide Synthesis

The target compound, as a core structural motif, is utilized in the construction of aminomethyl anchors for solid-phase synthesis. A doctoral thesis describes the synthesis of four new aminomethyl anchors starting from 3,5-dimethoxyphenol, which upon aminomethylation yields a mixture of mono- and di-substituted regioisomers including the target 4-(aminomethyl)-3,5-dimethoxyphenol scaffold [1]. These anchors, after loading onto Merrifield resin, were successfully used for the solid-phase synthesis of isomeric muramyl-dipeptides (MDP) with high yields [1]. While the target compound itself is not the final linker, its regioisomeric purity is essential for the predictable and reproducible synthesis of these complex peptide conjugates. In contrast, using the wrong regioisomer (e.g., the 2,6-isomer) would lead to a different spatial orientation of the growing peptide chain on the solid support, potentially altering reaction kinetics and final product purity.

Solid-Phase Peptide Synthesis Linker Chemistry Muramyl Dipeptides

4-(Aminomethyl)-3,5-dimethoxyphenol (CAS 130632-98-3): High-Value Procurement Scenarios Based on Differentiated Evidence


Scenario 1: Synthesis of the PAL (Peptide Amide Linker) Handle for C-Terminal Peptide Amides

Procurement of 4-(aminomethyl)-3,5-dimethoxyphenol is essential for laboratories engaged in solid-phase peptide synthesis (SPPS) requiring the preparation of C-terminal peptide amides. The compound is the direct precursor for the regioselective synthesis of 4-formyl-3,5-dimethoxyphenol, a key intermediate in the multi-step synthesis of the PAL handle [1]. Using the correct 3,5-dimethoxy regioisomer ensures the synthetic pathway proceeds as documented, avoiding the need for in-house aminomethylation or the risk of using an incorrect isomer that would lead to a structurally different linker and potentially altered peptide release kinetics [1].

Scenario 2: Construction of Aminomethyl Linker Resins for Solid-Phase Synthesis of Complex Molecules

Researchers developing novel solid-phase linkers or replicating published syntheses of molecules like muramyl dipeptides should prioritize procurement of this specific regioisomer. Its defined substitution pattern is critical for creating aminomethyl anchors with predictable spatial orientation on the solid support [1]. Substitution with the 2,6-dimethoxy isomer (CAS 4973-51-7) would result in a different anchor geometry, potentially affecting the loading capacity of the resin, the accessibility of the growing molecule to reagents, and the overall yield and purity of the final cleaved product [1].

Scenario 3: Physical Organic Chemistry Studies Requiring Precise Reactivity Profiling

For research focused on structure-activity relationships or the fundamental reactivity of aminomethylphenols, the target compound offers a distinct electronic profile compared to its analogs. Its predicted pKa of 8.25 ± 0.36, resulting from the unique 3,5-dimethoxy substitution pattern, differentiates it from non-methoxylated aminomethylphenols (pKa ≈ 9.5) [1]. This 1.25-unit difference in pKa is significant and influences the compound's protonation state and nucleophilicity under physiological or near-physiological pH conditions. Procuring this specific isomer is therefore necessary for experiments designed to probe the impact of this specific electronic environment on chemical or biological processes.

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